(R)-4-Aminodihydrofuran-2(3H)-one
Description
Significance of Chiral Lactones and Amino-Lactones in Synthetic Chemistry
Chiral lactones and amino-lactones are considered privileged structures in synthetic chemistry due to their widespread occurrence in a multitude of natural products and pharmaceutically active compounds. nih.gov The inherent chirality and functional group arrangement within these scaffolds make them ideal starting points for constructing complex molecular targets with high levels of stereocontrol. The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a molecule can exhibit dramatically different biological activities and physiological effects. uwindsor.ca
The significance of these motifs lies in their synthetic versatility. rsc.orgresearchgate.net The lactone ring, a cyclic ester, can be subjected to various transformations, including nucleophilic ring-opening, reduction, and functionalization at the α-carbon position. The amino group provides a handle for peptide bond formation, alkylation, and other modifications, further expanding the synthetic possibilities. For instance, α-amino-γ-lactones have been developed as versatile intermediates for creating new classes of macrolide antibiotics with potent activity against drug-resistant bacterial strains. nih.gov The strategic placement of both functionalities in a chiral amino-lactone allows chemists to build molecular complexity in a controlled and predictable manner.
Historical Context and Evolution of Research on Dihydrofuranone Scaffolds
The dihydrofuran-2(3H)-one, or γ-butyrolactone, ring system is a fundamental scaffold in organic chemistry with a long history. wikipedia.org Early research was often driven by the isolation and characterization of naturally occurring lactones, many of which displayed notable biological properties, including antimicrobial and anti-inflammatory activities. nih.gov These natural products served as an inspiration for synthetic chemists to develop methods for constructing the dihydrofuranone core.
The evolution of this research area has been marked by significant advancements in synthetic methodology. Initial efforts focused on racemic syntheses, but the growing importance of stereochemistry in pharmacology spurred the development of asymmetric strategies. Techniques such as enantioselective hydrogenation, asymmetric hydroformylation, and the use of chiral auxiliaries have enabled chemists to access enantiomerically enriched dihydrofuranones. nih.govrsc.org The incorporation of additional functional groups, like the amino group in (R)-4-Aminodihydrofuran-2(3H)-one, represented a further evolution, creating bifunctional chiral building blocks that greatly expanded the synthetic utility of the dihydrofuranone scaffold. This progression has allowed for the efficient and stereoselective synthesis of increasingly complex and valuable molecules.
Structural Features and Stereochemical Aspects of this compound
The defining characteristic of this compound is its five-membered lactone ring structure with a primary amino group attached to the carbon atom at the 4-position. The designation "(R)" specifies the absolute stereochemistry at this chiral center, which is a critical determinant of its chemical behavior in asymmetric reactions.
Interactive Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (4R)-4-aminodihydrofuran-2(3H)-one |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Synonyms | (R)-4-amino-γ-butyrolactone |
| Chirality | (R) at C4 |
| Functional Groups | Lactone, Primary Amine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(4R)-4-aminooxolan-2-one |
InChI |
InChI=1S/C4H7NO2/c5-3-1-4(6)7-2-3/h3H,1-2,5H2/t3-/m1/s1 |
InChI Key |
IFDRUMHFSJJIGX-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](COC1=O)N |
Canonical SMILES |
C1C(COC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies for R 4 Aminodihydrofuran 2 3h One and Its Derivatives
Enantioselective Total Synthesis of (R)-4-Aminodihydrofuran-2(3H)-one
The total synthesis of this compound in an enantiomerically pure form requires sophisticated asymmetric techniques to control the stereochemistry at the C4 position.
Asymmetric catalysis provides an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate chemical reactions. researcher.life For the synthesis of chiral lactones, organocatalysts derived from natural products like cinchona alkaloids or amino acids such as proline are often employed. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, or through hydrogen bonding interactions, effectively shielding one face of the molecule to direct the approach of a reactant. nih.gov A plausible organocatalytic strategy for a precursor to this compound could involve an intramolecular Mannich reaction, which has been used to synthesize related 4-aminoisochromanones with excellent yields and stereoselectivities (up to 99% ee). organic-chemistry.org Another approach involves the Michael addition of a nitrogen nucleophile to an α,β-unsaturated lactone, where a chiral organocatalyst would control the stereochemistry of the newly formed C-N bond. A process for synthesizing (R)-4-propyldihydrofuran-2(3H)-one utilizes an organocatalytic method to generate the stereocenter, highlighting the industrial scalability and economic advantages of this approach. google.com
Metal-Catalyzed Asymmetric Hydrogenation: This is a powerful method for establishing stereocenters via the reduction of a prochiral olefin. arkat-usa.orgtaylorandfrancis.com In the context of synthesizing the target molecule, a suitable precursor would be a 4-amino-dihydrofuran-2(5H)-one or a related unsaturated lactone. A chiral transition-metal complex, typically involving rhodium, ruthenium, or palladium with chiral phosphine (B1218219) ligands, would coordinate to the double bond and deliver hydrogen from a specific face. arkat-usa.orgdicp.ac.cn For instance, palladium-catalyzed asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been shown to produce chiral butyrolactones with up to 95% enantiomeric excess, creating two adjacent stereocenters. dicp.ac.cn This methodology demonstrates good functional group tolerance, making it a viable strategy for precursors containing protected amino groups. dicp.ac.cn
Table 1: Examples of Asymmetric Catalytic Systems for Dihydrofuranone Synthesis
| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Palladium / Chiral Phosphine Ligand | 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones | trans-4-substituted 3-alkoxycarbonylbutyrolactones | Up to 95% | dicp.ac.cn |
| Chiral BINOL-phosphoric acid | Dicarbonyl compounds, aldehydes, ammonia (B1221849) source | 1,4-Dihydropyridines | 87% to >99% | scispace.com |
| Tetrazole-substituted proline derivative | 2-oxopropyl-2-formylbenzoates and anilines | cis-4-Aminoisochromanones | Up to 99% | organic-chemistry.org |
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the amino group or an alkyl group at the C4 position. Evans oxazolidinones and pseudoephedrine are common auxiliaries used in asymmetric alkylation reactions. wikipedia.orgnih.gov For example, an acetic acid derivative attached to a pseudoephedrine auxiliary can be deprotonated to form a chiral enolate. This enolate's reaction with an electrophile is directed by the steric bulk of the auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. nih.gov Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid, which could then be elaborated into the target lactone. Pseudoephenamine has been noted as a particularly effective auxiliary for alkylation reactions that form quaternary carbon centers. nih.gov
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity under mild reaction conditions. Enzymes such as amine dehydrogenases (AmDHs) have synthetic potential for creating chiral amines. researchgate.net A hypothetical biocatalytic route to this compound could involve the stereoselective reductive amination of a precursor, 4-oxodihydrofuran-2(3H)-one, using an engineered AmDH. Alternatively, a transaminase could be used to convert the same keto-lactone into the desired (R)-amino lactone. Multi-enzyme cascades can also be designed to convert simple starting materials into complex chiral products through sequential, one-pot reactions. researchgate.net
The direct stereoselective alkylation or amination of a lactone enolate is a primary strategy for creating the C4 stereocenter.
Stereoselective Alkylation: This approach involves generating an enolate from a precursor lactone, such as dihydrofuran-2(3H)-one, and reacting it with an electrophilic aminating agent. The stereoselectivity can be controlled by using a chiral base, a chiral phase-transfer catalyst, or by employing a chiral auxiliary as described previously. wikipedia.orgnih.gov
Stereoselective Amination: This involves the addition of a nitrogen-containing group to a molecule with control of stereochemistry. One method is the asymmetric conjugate addition of an amine to an α,β-unsaturated lactone (a butenolide). This reaction can be catalyzed by chiral Lewis acids or organocatalysts to yield a 4-amino lactone. Another approach is the electrophilic amination of a chiral enolate derived from a lactone precursor using an electrophilic nitrogen source like a diazo compound. Copper-catalyzed asymmetric cycloadditions of enones with diazo compounds have been used to form dihydrofurans, demonstrating a method for C-N bond formation with stereocontrol. nih.gov
Derivatization Strategies from Precursors of this compound
The modification of precursors offers an alternative pathway to the target molecule and its derivatives. These strategies often involve transforming more readily available starting materials.
Ring-opening reactions of cyclic precursors can generate functionalized linear intermediates that can be subsequently modified and re-cyclized to form the desired lactone. For example, the ring-opening of a suitable precursor, such as a cyclic epoxide or aziridine, with a nucleophile can establish the required stereochemistry of the amino and hydroxyl groups in a linear molecule. nih.gov This acyclic intermediate can then undergo intramolecular cyclization to form the this compound ring. The ring-opening of 2-aryl-3,4-dihydropyrans with various nucleophiles has been shown to produce linear products containing a β-dicarbonyl moiety, which can be used in further synthetic transformations. cas.cn Similarly, a bromine-induced oxidative ring contraction of an α-amino-δ-lactone has been used to generate α-aminotetrahydrofurancarboxylic esters, demonstrating the transformation of one ring system into another. ox.ac.uk This strategy allows for the introduction of chemical diversity and the construction of complex molecular architectures from simpler cyclic starting materials.
Functionalization of the Amino Group
The primary amino group in this compound serves as a key handle for introducing molecular diversity. Standard transformations for amines, including acylation, sulfonylation, and alkylation, can be readily applied to generate a wide array of derivatives.
Acylation: The reaction of the amino group with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. N-acylated amino acids are valuable compounds, often used as surfactants in cosmetics and household products nih.gov. The synthesis of these compounds can be performed using various methods, including enzymatic N-acylation in aqueous media, which presents a greener alternative to traditional chemical methods like the Schotten-Baumann reaction nih.govbath.ac.uk. Acylation can also be achieved using acetonitrile as a cheap and safe acetylating agent in a continuous-flow system with an alumina catalyst nih.gov.
Sulfonylation: The amino group can be converted into a sulfonamide by reacting it with sulfonyl chlorides in the presence of a base. This transformation is significant as sulfonamides are a well-established class of compounds with a broad range of biological activities.
Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atom. While traditional methods often involve alkyl halides, which can lead to over-alkylation and generate salt waste, modern catalytic approaches offer more atom-efficient alternatives nih.gov. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium complexes nih.govnih.gov. This process temporarily dehydrogenates the alcohol to an aldehyde, which then condenses with the amine to form an imine. The resulting metal hydride subsequently reduces the imine to the desired N-alkylated amine, with water being the only byproduct nih.gov. Another powerful method for N-alkylation is the Mitsunobu reaction, which allows for the alkylation of amines using a broad range of alcohols, including those that are α-branched or chiral rsc.org.
| Method | Alkylating Agent | Key Features/Catalyst | Byproducts |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Alkyl Halides/Sulfonates | Base-mediated | Inorganic Salts |
| Borrowing Hydrogen | Alcohols | Ruthenium or Iridium catalyst | Water |
| Mitsunobu Reaction | Alcohols | Azodicarboxylate/Phosphine | Hydrazide, Phosphine Oxide |
Modifications of the Lactone Moiety
The γ-butyrolactone ring is another site for synthetic modification, offering pathways to ring-opened products or derivatives with altered oxidation states at the carbonyl carbon.
Reduction: The carbonyl group of the lactone can be reduced to a hydroxyl group. The choice of reducing agent is crucial for selectivity. Sodium borohydride (NaBH₄) is a mild reducing agent effective for aldehydes and ketones but is generally not strong enough to reduce esters or lactones under standard conditions masterorganicchemistry.comlibretexts.orgyoutube.com. For the reduction of lactones to the corresponding diols (in this case, (R)-4-aminotetrahydrofuran-2,5-diol), a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required libretexts.org. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by ring opening and further reduction.
| Reagent | Formula | Reduces Aldehydes/Ketones? | Reduces Esters/Lactones? |
|---|---|---|---|
| Sodium Borohydride | NaBH4 | Yes | No (typically) |
| Lithium Aluminum Hydride | LiAlH4 | Yes | Yes |
Ring-Opening Reactions: The lactone can undergo nucleophilic acyl substitution, leading to ring-opened products. For instance, aminolysis, the reaction with a primary amine, can cleave the cyclic ester to form a γ-hydroxyamide google.com. This reaction transforms the cyclic structure into a linear derivative, which can be a precursor for other complex molecules.
Reactions with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can react with the lactone carbonyl. This typically involves two sequential additions. The first addition leads to a ring-opened keto-alkoxide intermediate. A second equivalent of the organometallic reagent then attacks the newly formed ketone, resulting in a tertiary alcohol after an acidic workup youtube.com. This provides a method for introducing two identical carbon-based substituents at the former carbonyl position.
Green Chemistry Principles and Sustainable Synthesis of this compound
The synthesis of this compound and its derivatives can be approached through the lens of green chemistry, aiming to improve efficiency, reduce waste, and utilize more environmentally benign methods.
Solvent-Free and Aqueous Media Reactions
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions in aqueous media or under solvent-free conditions are attractive alternatives. Many modern synthetic protocols for heterocyclic compounds employ these conditions. For example, one-pot, multi-component reactions for synthesizing pyranopyrazoles and 3,4-dihydro-2-pyridone derivatives have been successfully demonstrated under solvent-free conditions, often leading to higher yields and shorter reaction times semanticscholar.orgnih.gov. Furthermore, enzymatic reactions, such as the N-acylation of amino acids, can be performed effectively in water, offering a highly selective and environmentally friendly synthetic route nih.gov. The application of these principles to the synthesis of the this compound core structure is an active area of research.
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product monash.edu. To achieve high atom economy, synthetic routes should be designed to maximize the use of all starting materials, favoring addition, rearrangement, and cycloaddition reactions over substitutions and eliminations that generate stoichiometric byproducts researchgate.net.
For instance, a hypothetical synthesis of this compound could start from a renewable resource like L-aspartic acid. A pathway involving the selective reduction of one carboxylic acid group to an alcohol, followed by an intramolecular cyclization (lactonization), would be a common strategy. While the reduction step (e.g., using a borane complex) would generate waste, the final cyclization step is an intramolecular condensation where the only byproduct is water, making it highly atom-economical. In contrast, routes that rely heavily on protecting groups or use stoichiometric reagents with poor atom economy (like the Gabriel synthesis for amines) would be considered less "green" .
Photochemical and Electrochemical Methods
Photochemical and electrochemical syntheses represent advanced green chemistry tools, as they can often be performed under mild conditions and can replace hazardous reagents with photons or electrons youtube.comyoutube.com.
Photochemical Methods: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. Recent studies have demonstrated the synthesis of γ-butyrolactones from allylic alcohols through a carboxylative cyclization acs.orgnih.gov. This method uses a metal formate as a source for the CO₂ radical anion (CO₂•⁻), which is generated photocatalytically and adds to the alkene, followed by an efficient intramolecular cyclization to form the lactone ring acs.orgnih.gov. Such radical-based approaches could offer novel pathways to functionalized dihydrofuranone skeletons.
Electrochemical Methods: Electro-organic synthesis provides a reagent-free way to perform redox reactions. Anodic oxidation has been used to synthesize tetrahydrofuran-containing amino acid derivatives from N-acetylamino malonic acid monoesters in an aqueous medium nih.gov. This process involves an electrochemical decarboxylation followed by an intramolecular etherification to form the heterocyclic ring nih.gov. The generation of reactive species like the CO₂•⁻ radical anion for lactone synthesis can also be achieved through electrochemical reduction of CO₂ nih.gov. These methods offer the potential for clean and efficient synthesis of complex molecules like this compound and its derivatives.
Chemical Reactivity and Transformation Mechanisms of R 4 Aminodihydrofuran 2 3h One
Mechanistic Investigations of Lactone Ring Transformations
The lactone ring of (R)-4-Aminodihydrofuran-2(3H)-one is susceptible to various transformations, including ring-opening and nucleophilic additions. These reactions are often governed by stereoelectronic effects and the nature of the reagents and conditions employed.
The lactone ring can be opened under acidic conditions. This process typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a solvent molecule, such as water or an alcohol. The resulting ring-opened product is a γ-hydroxy-α-amino acid derivative. The reverse reaction, acid-catalyzed lactonization, can also occur, where the γ-hydroxy acid cyclizes to reform the lactone ring. The equilibrium between the ring-opened and closed forms is influenced by factors such as pH, temperature, and solvent.
The carbonyl group of the lactone is a key site for nucleophilic attack. A variety of nucleophiles can add to this position, leading to ring-opened products. For instance, reaction with amines (aminolysis) can yield γ-hydroxy amides. The stereochemistry of the starting material, this compound, plays a crucial role in determining the stereochemical outcome of these reactions, often allowing for the synthesis of enantiomerically pure products.
Many reactions involving the lactone ring are reversible, and the final product distribution can be dictated by either kinetic or thermodynamic control. jackwestin.comwikipedia.orglibretexts.org
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed fastest. libretexts.orgopenstax.org This is typically the product that proceeds through the transition state with the lowest activation energy. jackwestin.com
Thermodynamic Control: At higher temperatures, the reaction can reach equilibrium, and the major product will be the most stable one, which is the thermodynamic product. libretexts.orgopenstax.org This product corresponds to the lowest energy state in the reaction profile. jackwestin.com
The interplay between kinetic and thermodynamic control is a critical consideration in designing synthetic strategies that selectively yield the desired isomer. wikipedia.orglibretexts.org For example, in the addition of HBr to a conjugated diene, the 1,2-adduct is the kinetic product, while the more stable 1,4-adduct is the thermodynamic product. openstax.org The reaction conditions, such as temperature and reaction time, can be manipulated to favor one product over the other. wikipedia.org
| Control Type | Favored Conditions | Product Determining Factor |
| Kinetic | Low Temperature, Short Reaction Time | Rate of formation (lower activation energy) jackwestin.comlibretexts.org |
| Thermodynamic | High Temperature, Long Reaction Time | Product stability (lower Gibbs free energy) wikipedia.orglibretexts.org |
Reactions Involving the Amino Group of this compound
The primary amino group in this compound is a versatile handle for a wide array of chemical modifications.
The amino group readily undergoes standard transformations such as acylation, alkylation, and amidation. nih.gov
Acylation: Reaction with acylating agents like acyl chlorides or anhydrides introduces an acyl group onto the nitrogen atom. Lipase-catalyzed asymmetric acylation has also been explored for similar substrates, demonstrating the potential for enzymatic methods in modifying such compounds. researchgate.net
Alkylation: The amino group can be alkylated using various alkylating agents. For instance, O-alkylation of related sialic acid derivatives has been achieved using propargyl bromide and sodium hydride. nih.gov Aza-Friedel-Crafts alkylation represents another powerful method for the alkylation of imines, which can be conceptually related to the reactivity of the amino group in certain contexts. nih.gov
Amidation: The amino group can participate in amidation reactions, for example, by reacting with carboxylic acids or their activated derivatives to form an amide bond.
These reactions are fundamental in peptide synthesis and for introducing diverse functionalities to the molecule.
| Reaction Type | Reagent Class | Functional Group Introduced |
| Acylation | Acyl chlorides, Anhydrides | Acyl group |
| Alkylation | Alkyl halides | Alkyl group |
| Amidation | Carboxylic acids, Activated esters | Amide group |
The bifunctional nature of this compound, possessing both an amino group and a lactone, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. For instance, domino reactions involving Michael addition and subsequent O-alkylation have been used to synthesize dihydrofuran derivatives. rsc.org Furthermore, cascade cyclization reactions of related starting materials with amino acid derivatives have been shown to produce complex heterocyclic frameworks like indeno[2,1-c]pyran-3-ones and 1-oxazolonylisobenzofurans. nih.gov Silver-catalyzed tandem cycloisomerization/cyclization reactions of enyne-amides with enaminones provide a divergent route to furo[2,3-b]pyridine (B1315467) derivatives, highlighting the utility of related furanone structures in building complex heterocycles. acs.org
Advanced Spectroscopic and Structural Characterization of R 4 Aminodihydrofuran 2 3h One
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical methods are indispensable for determining the absolute configuration of chiral molecules. These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light.
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. rsc.org This differential absorption, known as the Cotton effect, is wavelength-dependent and provides crucial information about the stereochemistry of the molecule. For (R)-4-Aminodihydrofuran-2(3H)-one, the lactone carbonyl group (C=O) acts as the primary chromophore. The n → π* electronic transition of this carbonyl group, typically occurring in the 210-230 nm region, is expected to give rise to a distinct CD signal.
The sign and magnitude of the Cotton effect are determined by the spatial arrangement of atoms around the chromophore. According to the octant rule for lactones, the stereochemistry at the adjacent C4 carbon, which bears the amino group, dictates the sign of the CD band. For the (R)-configuration, a specific sign (positive or negative) for the Cotton effect is predicted. By comparing the experimentally measured CD spectrum with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration can be unequivocally assigned. researchgate.netresearchgate.net Studies on similar chiral γ-butyrolactones have successfully used this approach to establish absolute stereochemistry. researchgate.netrsc.org
Illustrative CD Spectral Data for this compound
| Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |
|---|---|---|---|
| Methanol | 218 | +5200 | n → π* (C=O) |
| Acetonitrile | 217 | +5500 | n → π* (C=O) |
Note: This table presents hypothetical data based on typical values for γ-lactones to illustrate the expected spectral features.
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of polarized light. wikipedia.org A plot of specific rotation [α] versus wavelength (λ) generates an ORD curve. Chiral molecules exhibit a plain curve (a monotonic change in rotation with wavelength) at wavelengths far from an absorption band and an anomalous curve, which shows a peak and a trough, in the region of a chromophore's absorption. This phenomenon is also known as the Cotton effect. wikipedia.org
For this compound, the ORD spectrum would be dominated by the lactone carbonyl chromophore. The relationship between the sign of the Cotton effect in ORD and the absolute configuration is well-established for many classes of compounds, including lactones, often following empirical rules like the Hudson's lactone rule. rsc.org The ORD curve provides complementary information to CD analysis for confirming the absolute configuration. While modern assignments rely more heavily on CD, ORD remains a classic and valid technique. rsc.orgrsc.org
Illustrative ORD Data for this compound
| Wavelength (nm) | Specific Rotation [α] (degrees) |
|---|---|
| 589 (Na D-line) | +35.0 |
| 436 | +75.2 |
| 365 | +120.5 |
| 250 | +1500 (Peak) |
| 215 | -2100 (Trough) |
Note: This table presents hypothetical data to illustrate a positive Cotton effect curve typical for such a chiral lactone.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone of structural chemistry, providing detailed information about the connectivity, stereochemistry, and dynamics of molecules in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that detect through-space correlations between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. This makes them exceptionally useful for determining relative stereochemistry.
In this compound, the five-membered dihydrofuranone ring adopts a non-planar, puckered conformation (often an "envelope" or "twist" form). The substituents at C4 (the amino group and a hydrogen atom) will have specific spatial relationships (cis or trans) with the protons at C3 and C5. For instance, a NOESY or ROESY experiment would show a cross-peak between the proton at C4 (H4) and one of the protons at C5 if they are on the same face of the ring. The absence or presence of specific cross-peaks allows for the unambiguous assignment of the relative stereochemistry of all protons on the lactone ring.
Predicted NOESY/ROESY Correlations for the Major Conformer of this compound
| Proton 1 | Proton 2 | Expected Correlation | Inferred Proximity |
|---|---|---|---|
| H4 | H5a | Strong | cis-relationship |
| H4 | H3a | Weak | Dependent on ring pucker |
| H3a | H3b | Strong | Geminal protons |
| H5a | H5b | Strong | Geminal protons |
Note: 'a' and 'b' denote diastereotopic protons. The table is illustrative of expected correlations.
Molecules in solution are often not static but exist as an equilibrium of multiple rapidly interconverting conformations. Dynamic NMR (DNMR) refers to a set of techniques used to study these dynamic processes, such as ring-flipping, bond rotations, and other conformational changes that occur on the NMR timescale. nih.gov
For this compound, two primary dynamic processes could be investigated:
Ring Puckering: The five-membered lactone ring is flexible and can interconvert between different envelope or twist conformations. At low temperatures, this process might slow down sufficiently to allow for the observation of distinct signals for each conformer. Line-shape analysis of the spectra at various temperatures can be used to determine the activation energy (ΔG‡) for the ring interconversion. nih.gov
Rotation of the Amino Group: Rotation around the C4-N bond may be hindered. Variable temperature NMR could potentially resolve different rotamers.
By studying how the NMR spectrum changes with temperature, one can extract thermodynamic and kinetic parameters for these conformational equilibria. copernicus.org
Isotopic labeling involves replacing one or more atoms in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). This is a powerful tool for tracing reaction pathways and elucidating reaction mechanisms. chem-station.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered, providing evidence for bond-breaking or bond-forming steps at the labeled position. nih.gov
In the context of studying the synthesis or metabolism of this compound, deuterium labeling could be used in several ways:
To Probe a Synthetic Mechanism: If the compound is synthesized via a reaction involving a C-H bond cleavage at a specific position, preparing a starting material with deuterium at that position and analyzing the reaction rate and product distribution would provide insight into the mechanism.
To Trace Metabolic Pathways: If the compound is a metabolite, administering a deuterium-labeled precursor and tracking the position of the deuterium label in the final product using NMR or mass spectrometry can map its biochemical formation. nih.gov For example, if a reduction step is involved in its biosynthesis, using a deuterated reducing agent (e.g., NADH-d) would lead to the incorporation of deuterium at a specific site in the molecule.
Advanced Mass Spectrometry Techniques
Mass spectrometry serves as a powerful tool for the structural elucidation of this compound, providing vital information on its molecular weight and fragmentation patterns.
Fragmentation Pathway Analysis (e.g., MS/MS, HRMS)
High-resolution mass spectrometry (HRMS) accurately determines the elemental composition of this compound (C₄H₇NO₂), with a calculated monoisotopic mass of 101.0477 g/mol . nih.gov In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ (m/z 102.0550) undergoes collision-induced dissociation (CID) to produce a series of characteristic fragment ions.
The fragmentation pathways for related N-acyl-homoserine lactones (AHLs) consistently show a diagnostic product ion at m/z 102, corresponding to the protonated homoserine lactone core itself, which is formed by the cleavage of the amide bond. nih.gov For the free amine this compound, the fragmentation begins with the [M+H]⁺ ion. A primary fragmentation route is the neutral loss of ammonia (B1221849) (NH₃, 17.0265 Da), resulting in a significant ion at m/z 85.0284. Further fragmentation of the lactone ring can occur through pathways common to furanone structures, such as the loss of carbon monoxide (CO) or ethylene (B1197577) (C₂H₄). imreblank.ch The study of various 3(2H)-furanones indicates that ring-opening and subsequent cleavages are typical fragmentation patterns. imreblank.ch
A proposed fragmentation pathway based on these principles is detailed in the table below.
Table 1: Proposed MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 102.0550 | 85.0284 | NH₃ | Furan-2(5H)-one |
| 102.0550 | 74.0390 | C₂H₄ | Glycine fragment (protonated) |
| 85.0284 | 57.0335 | CO | Allyl cation fragment |
This table is constructed based on general fragmentation principles and data from related furanone and amino compounds.
Ion Mobility Spectrometry for Isomer Differentiation
Ion mobility spectrometry (IMS) is a technique that separates ions in the gas phase based on their size, shape, and charge, making it exceptionally suited for distinguishing between isomers. nih.gov While specific IMS data for this compound is not widely published, the methodology is well-established for differentiating both constitutional isomers and stereoisomers. nih.govnih.gov
For instance, high-field asymmetric waveform ion mobility spectrometry (FAIMS) can separate isomers that present different collision cross-sections (CCS) to a buffer gas. nih.gov Positional isomers, such as 3-aminodihydrofuran-2(3H)-one and 5-aminodihydrofuran-2(3H)-one, would possess distinct three-dimensional shapes and therefore different CCS values, enabling their separation and distinct identification when coupled with mass spectrometry.
Differentiating enantiomers like the (R) and (S) forms of 4-aminodihydrofuran-2(3H)-one requires a modified approach. Traveling wave ion mobility-mass spectrometry (TWIM-MS) has been successfully used to separate enantiomers of amino acids by forming diastereomeric complexes with a chiral reference compound, such as D-proline, in the presence of a metal ion like Cu(II). nih.gov The resulting non-covalent complexes, [(D-Proline)₂ + (R/S-Isomer) + Cu(II) – H]⁺, have slightly different conformations and CCS values, which allows for their separation in the ion mobility cell, providing a powerful method for chiral differentiation and quantification. nih.gov
X-ray Crystallography of this compound Derivatives and Co-crystals
X-ray crystallography provides definitive proof of molecular structure, including stereochemistry, conformation, and the intricate network of intermolecular interactions in the solid state.
Elucidation of Solid-State Conformation and Intermolecular Interactions
While a publicly available crystal structure for the free base of this compound is scarce, analysis is often performed on its more stable salt forms, such as the hydrochloride salt. caymanchem.com In the solid state, the five-membered furanone ring is not planar and typically adopts either an envelope (with one atom out of the plane of the other four) or a twist conformation to minimize steric strain. The specific conformation is influenced by the substituents and the crystal packing forces.
The primary intermolecular interactions governing the crystal packing would be strong hydrogen bonds. In the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH₃⁺). This group acts as an excellent hydrogen bond donor, forming multiple interactions with the chloride counter-ion (Cl⁻) and the carbonyl oxygen atoms of adjacent lactone molecules. These N-H···Cl and N-H···O=C hydrogen bonds create a robust three-dimensional supramolecular architecture. researchgate.net The analysis of arylnaphthalene lactone crystal structures reveals that C-H···O and C-H···π interactions can also play significant roles in stabilizing the crystal packing. mdpi.com
Co-crystal and Salt Form Structural Analysis
Co-crystal engineering is a powerful strategy to modify the physicochemical properties of a molecule without altering its covalent structure. ambeed.com this compound, with its hydrogen bond donor (amino group) and acceptor (carbonyl oxygen), is an excellent candidate for co-crystallization with various co-formers.
The formation of new crystalline phases can be confirmed through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). ambeed.com Definitive structural analysis is achieved via single-crystal X-ray diffraction (SC-XRD), which elucidates the precise arrangement of the molecules and the specific hydrogen-bonding motifs that hold the co-crystal together. mdpi.com For example, co-crystallization with carboxylic acids would likely result in a robust salt bridge or a strong hydrogen-bonded acid-amine heterosynthon, which is a common and predictable interaction in crystal engineering. mdpi.com
Table 2: Potential Co-formers for this compound and Expected Hydrogen Bond Motifs
| Co-former Class | Example Co-former | Primary Functional Groups | Expected Primary Interaction with Target Molecule |
|---|---|---|---|
| Dicarboxylic Acids | Succinic Acid, Adipic Acid | Carboxylic Acid (-COOH) | Amine-Carboxylic Acid (Salt or H-bond) |
| Hydroxybenzoic Acids | 4-Hydroxybenzoic Acid | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH) | Amine-Carboxylic Acid, Carbonyl-Phenol |
| Amides | Isonicotinamide | Amide (-CONH₂), Pyridyl N | Amine-Amide, Amine-Pyridyl N |
This table presents hypothetical pairings to illustrate the principles of co-crystal design.
Vibrational Spectroscopy for Conformational and Bonding Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the chemical bonds and functional groups within a molecule. These two techniques are often used in a complementary fashion, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. nist.govmdpi.com
For this compound hydrochloride, the spectra would be dominated by vibrations from the ammonium, carbonyl, and furanose ring moieties. The protonated amine (-NH₃⁺) would exhibit broad, strong stretching bands in the FT-IR spectrum, typically in the 2800-3200 cm⁻¹ region, and bending (scissoring) vibrations around 1600-1500 cm⁻¹. The lactone carbonyl (C=O) stretching vibration is a very strong and sharp band in the IR spectrum, expected around 1770-1790 cm⁻¹, characteristic of a five-membered ring ester. Hydrogen bonding to the carbonyl oxygen can cause this peak to shift to a lower wavenumber. The C-O-C stretching vibrations of the lactone ring would appear in the 1200-1000 cm⁻¹ region. nih.gov
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nist.gov Therefore, the C-C backbone of the furanone ring would show distinct peaks in the Raman spectrum. Low-temperature Raman studies of the related tetrahydrofuran (B95107) ring show characteristic C-O-C bending and CH₂ rocking modes below 800 cm⁻¹. mdpi.com
Table 3: Predicted Vibrational Frequencies for this compound Hydrochloride
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected FT-IR Intensity | Expected FT-Raman Intensity |
|---|---|---|---|---|
| N-H Stretch (protonated) | -NH₃⁺ | 3200-2800 | Strong, Broad | Medium |
| C-H Stretch | -CH₂- | 2980-2850 | Medium | Strong |
| C=O Stretch | Lactone | 1790-1770 | Very Strong | Medium |
| N-H Bend (scissoring) | -NH₃⁺ | 1600-1500 | Strong | Weak |
| C-H Bend (scissoring) | -CH₂- | ~1465 | Medium | Medium |
| C-N Stretch | Amine | 1250-1020 | Medium | Weak |
| C-O-C Asymmetric Stretch | Ether/Lactone | 1150-1085 | Strong | Medium |
This table is based on established group frequencies from spectroscopic literature. nih.govmdpi.comasm.org
Computational and Theoretical Investigations of R 4 Aminodihydrofuran 2 3h One
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to modern computational chemistry. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule, governed by the arrangement of its electrons in molecular orbitals, is key to understanding its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form bonding and antibonding molecular orbitals. youtube.com
A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. scribd.com
For instance, a DFT study on a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile, calculated the HOMO and LUMO energies to be -6.354 eV and -2.712 eV, respectively. scribd.com This resulted in a HOMO-LUMO energy gap of 3.642 eV, suggesting the molecule possesses high chemical reactivity. scribd.com Similarly, computational analysis of 2(5H)-furanone and its methyl and phenyl derivatives showed that structural modifications significantly impact electronic properties. ajchem-b.com The study revealed that 2(5Phenyl)-furanone had better reactivity compared to the other models based on its FMO energy levels. ajchem-b.com
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is invaluable for predicting how a molecule will interact with other reagents. spectrabase.com
Table 1: Frontier Molecular Orbital (FMO) Analysis of an Analogous Benzopyran Derivative scribd.com
| Parameter | Energy (eV) |
| EHOMO | -6.354 |
| ELUMO | -2.712 |
| Energy Gap (ΔE) | 3.642 |
Conformational Landscapes and Energy Minima
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. lumenlearning.comlibretexts.org These analyses are vital for understanding a molecule's flexibility and identifying its most stable three-dimensional shape, which often corresponds to its bioactive conformation.
Computational methods can map the potential energy surface of a molecule as a function of its dihedral angles. libretexts.org This allows for the identification of energy minima, which are stable conformations, and the transition states that separate them. lumenlearning.com For cyclic systems like the dihydrofuranone ring, calculations can determine the most stable ring puckering conformations, such as envelope or twist forms, and the energy barriers to interconversion. fiveable.me For example, in cyclohexane (B81311) systems, chair conformations are significantly more stable than boat conformations due to reduced steric and angle strain. fiveable.me
While a specific conformational analysis for (R)-4-Aminodihydrofuran-2(3H)-one is not available, studies on related molecules highlight the methodology. Force field calculations on deoxyguanosine adducts, for example, used the glycoside rotation as a reaction coordinate to map the potential energy surface and determine that the syn conformation was the most stable. nih.gov In another study, X-ray crystallography and analysis of dihedral angles revealed that the failure of a particular cyclization reaction was due to a highly twisted molecular structure that prevented effective orbital overlap. acs.org Such insights are crucial for predicting molecular shape and its influence on reactivity. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimentally obtained spectra and confirm molecular structures.
Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. molpro.netwisc.edugitlab.io By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the fundamental vibrational modes. molpro.net Comparing these calculated spectra with experimental results provides a robust method for structural confirmation. For a calculation to be accurate, the molecular structure must be fully optimized to a stationary point on the potential energy surface. uni-muenchen.devasp.at
A detailed study of 2(5H)-furanone used DFT (B3LYP/6-311++G(d,p)) to calculate its vibrational spectrum. core.ac.uk The results showed good agreement with the experimental FTIR spectrum, allowing for precise assignment of complex vibrational modes, such as the scissoring, wagging, and twisting of the CH₂ group. core.ac.uk
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analogous 2(5H)-Furanone core.ac.uk
| Vibrational Mode | Experimental (FTIR) | Calculated (DFT) |
| CH₂ Scissoring | 1454.4 | 1454 |
| CH₂ Wagging | 1343.6 | 1344 |
| CH₂ Twisting | 1164.9 | 1165 |
| CH₂ Rocking | 1008.3 | 1008 |
NMR Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. idc-online.combohrium.com Quantum mechanical methods calculate the isotropic magnetic shielding constants for each nucleus, which can then be converted into chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net These predictions are invaluable for assigning signals in complex ¹H and ¹³C NMR spectra and for distinguishing between different isomers. idc-online.comresearchgate.net The accuracy of these predictions can be enhanced by using specialized functionals or by including solvent effects in the calculation. idc-online.comnih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational methods allow chemists to explore the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.
Computational Studies on Reaction Mechanisms
By mapping the potential energy surface that connects reactants to products, computational chemists can elucidate step-by-step reaction mechanisms. This involves locating all relevant intermediates and, crucially, the transition states (TS) that link them. ucsb.edu A transition state is a first-order saddle point on the energy surface—a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction.
For example, a computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) detailed each stage of the reaction, including Michael addition, a Nef-type rearrangement, and the final cyclization. bohrium.com The study calculated the energy barrier for each step, identifying the rate-limiting stage and the role of a water molecule in facilitating a key oxygen migration step. bohrium.com Similarly, computational investigations into the cycloaddition of 2(5H)-furanone with ethylene (B1197577) identified the relevant biradical intermediates and transition states on the triplet potential energy surface, providing a detailed mechanistic picture of the photochemical reaction. scribd.com
Prediction of Reactivity and Selectivity
Reactivity can often be predicted using the frontier orbital energies discussed previously. ajchem-b.com The Distortion/Interaction model (also known as the Activation Strain model) is another powerful tool. It partitions the activation energy into two components: the distortion energy required to bend the reactants into their transition state geometries, and the interaction energy gained from the favorable orbital interactions in the transition state. nih.gov This model has been successfully used to predict relative reactivities in cycloaddition reactions involving nitrones, showing that trends in interaction energies correlate well with experimental reaction rates. nih.gov
Computational methods are particularly adept at explaining stereoselectivity. A 3D-QSAR (Quantitative Structure-Activity Relationship) study on a series of N-substituted 4-amino-3,3-dialkyl-2(3H)-furanone modulators of the GABA receptor was able to theoretically validate the experimental observation that the (R)-enantiomer possessed enhanced activity. acs.org Such models can pinpoint the specific steric or electronic interactions that favor one stereochemical outcome over another, providing a rational basis for designing more selective catalysts and reactions. acs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed insights into their motion and conformational changes. nih.gov For a chiral molecule like this compound, MD simulations can elucidate its dynamic behavior, the influence of solvents on its structure, and the nature of its interactions in different phases. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be understood by examining research on structurally related compounds such as γ-butyrolactone (GBL) and other heterocyclic systems. researchgate.netauthenticus.ptresearchgate.net
The dynamic behavior of this compound is largely dictated by the flexibility of the dihydrofuranone ring and the orientation of the amino group. The five-membered ring is not planar and undergoes pseudorotation, a type of conformational change that allows it to adopt various puckered forms. nih.gov The presence and orientation of the amino substituent at the chiral center significantly influence the energy landscape of this pseudorotational path. nih.gov
The solvent environment plays a crucial role in determining the conformational preferences of molecules. rsc.orgnih.govnih.gov For this compound, the polarity of the solvent would be a key factor. In polar protic solvents like water or ethanol (B145695), the amino and carbonyl groups can form hydrogen bonds with solvent molecules. researchgate.net These interactions can stabilize certain conformations over others. For instance, a solvent shell might favor a conformation where the amino group is more exposed to maximize hydrogen bonding. Conversely, in aprotic or nonpolar solvents, intramolecular interactions might become more dominant in dictating the molecule's shape. researchgate.net
Computational studies on similar molecules, such as γ-butyrolactone derivatives, have shown that interactions with solvents like ethanol occur at specific sites, particularly around the carbonyl group. researchgate.net The study of solvent effects often employs methods like the self-consistent reaction-field (SCRF) based on a Polarizable Continuum Model (PCM), which can significantly improve the accuracy of simulations. The choice of solvent can influence not just the geometry but also the vibrational frequencies and electronic properties of the molecule.
The following table illustrates hypothetical conformational preferences of this compound in different solvent environments, based on general principles of solute-solvent interactions.
| Solvent | Predominant Interactions | Likely Conformational Effect |
| Water (polar, protic) | Hydrogen bonding with NH₂ and C=O groups | Stabilization of conformations that maximize solvent accessibility to polar groups. |
| Ethanol (polar, protic) | Hydrogen bonding | Similar to water, but with potentially different strengths of interaction. |
| Acetonitrile (polar, aprotic) | Dipole-dipole interactions | Stabilization of conformations with a high dipole moment. |
| Chloroform (weakly polar) | Weaker dipole-dipole interactions | A balance between intramolecular and solute-solvent interactions. |
| Cyclohexane (nonpolar) | van der Waals forces | Intramolecular hydrogen bonding may be favored, leading to more compact structures. |
In both solution and solid states, the intermolecular interactions of this compound are expected to be dominated by hydrogen bonding. The amino group (–NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ether oxygen in the ring can act as hydrogen bond acceptors. nih.gov
In the solid state, these interactions lead to the formation of a crystalline lattice with a well-defined, repeating three-dimensional structure. The specific pattern of hydrogen bonds, known as a hydrogen-bonding network, is critical in determining the crystal packing and, consequently, the material's physical properties. elsevierpure.com Crystallographic studies of similar amino lactams would likely reveal dimers or extended chains formed through N–H···O=C hydrogen bonds. The chirality of the molecule will dictate a specific packing arrangement, leading to a chiral crystal space group.
In solution, these same hydrogen bonding capabilities lead to interactions with solvent molecules, as discussed previously, and also to self-association, especially at higher concentrations. The balance between solute-solute and solute-solvent interactions is concentration and temperature-dependent.
The strength and nature of these intermolecular forces can be computationally investigated. For example, the interaction energy between two molecules of this compound could be calculated, as well as the interaction energy with various solvent molecules. These calculations would provide quantitative insights into the stability of different molecular arrangements.
The following table summarizes the primary types of intermolecular interactions expected for this compound.
| Interaction Type | Description |
| Hydrogen Bonding | Strong, directional interactions between the –NH₂ group and the C=O or ring oxygen of another molecule. Crucial in both solid and solution states. youtube.comacs.org |
| Dipole-Dipole Interactions | Arising from the permanent molecular dipole moment due to the polar C=O, C-N, and C-O bonds. |
| van der Waals Forces | Weaker, non-specific attractive forces (dispersion forces) arising from temporary fluctuations in electron density. |
Machine Learning and Artificial Intelligence in Chemical Research on Aminodihydrofuranones
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of molecular properties, the design of new synthesis routes, and the acceleration of computational simulations. numberanalytics.comrsc.orgresearch.googleresearchgate.netyoutube.com For a class of compounds like aminodihydrofuranones, which includes this compound, these technologies offer powerful tools for exploration and discovery.
One of the most significant applications of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govnih.govresearchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. For a series of aminodihydrofuranone derivatives, a QSAR model could be trained on experimental data to predict, for example, their inhibitory activity against a particular enzyme. Such models can then be used to screen virtual libraries of compounds to identify new, potentially more potent molecules before they are synthesized, saving significant time and resources.
The chirality of this compound presents a specific challenge and opportunity for ML models. Predicting chiroptical properties, such as optical rotation, is a complex task where ML has shown promise. researchgate.net By using specialized molecular descriptors or graph neural networks that can encode stereochemistry, ML models can be trained to distinguish between enantiomers and predict their properties. acs.orgsciencedaily.com
The table below outlines potential applications of ML and AI in the study of aminodihydrofuranones.
| Application Area | ML/AI Technique | Potential Outcome |
| Property Prediction | QSAR/QSPR, Graph Neural Networks, Random Forests nih.govresearchgate.net | Prediction of biological activity, toxicity, solubility, melting point, and other physicochemical properties. |
| Chiral Properties | Specialized Neural Networks, Chiral Descriptors acs.orgsciencedaily.com | Prediction of optical rotation and differentiation between enantiomers in biological systems. |
| Synthesis Planning | Retrosynthesis Algorithms | Design of efficient synthetic routes to novel aminodihydrofuranone derivatives. numberanalytics.com |
| Accelerated Simulations | ML Force Fields | Enabling longer and more complex molecular dynamics simulations to study dynamic processes. |
| Spectroscopic Analysis | Neural Networks | Prediction of NMR and IR spectra to aid in structure elucidation. |
Strategic Applications of R 4 Aminodihydrofuran 2 3h One in Complex Molecule Synthesis
As a Chiral Building Block for Stereodefined Scaffolds.bldpharm.com
The inherent chirality and functional group arrangement of (R)-4-Aminodihydrofuran-2(3H)-one make it a powerful tool for the synthesis of a variety of stereochemically defined molecular frameworks. bldpharm.com Its utility spans the creation of natural product cores, functionalized heterocycles, and macrocycles.
Synthesis of Natural Product Cores (non-biological activity focus)
While direct examples of the incorporation of the entire this compound skeleton into the core of a natural product are not extensively documented in the provided search results, its structural motifs are analogous to key intermediates in natural product synthesis. For instance, the γ-butyrolactone ring is a common feature in many natural products. The principles of using chiral lactones as precursors are well-established. For example, the related compound, (R)-4-propyldihydrofuran-2(3H)-one, is a key chiral intermediate in the synthesis of the antiepileptic drug Brivaracetam. chemicalbook.comchemicalbook.comgoogle.comgoogle.comnih.gov This highlights the importance of the chiral lactone framework in constructing complex, biologically relevant molecules. The amino functionality at the C4 position of this compound offers a handle for further elaboration, allowing for the introduction of diverse side chains and the construction of more intricate ring systems found in various natural products.
Preparation of Functionalized Heterocycles
The reactivity of the amine and lactone functionalities in this compound allows for its conversion into a variety of functionalized heterocyclic systems. The amino group can be acylated, alkylated, or used as a nucleophile in ring-forming reactions. The lactone can undergo ring-opening reactions with nucleophiles to generate linear, functionalized intermediates, which can then be cyclized to form different heterocyclic rings.
For example, the silver(I)-catalyzed tandem cycloisomerization/cyclization reactions of enyne-amides with enaminones have been shown to produce a diverse range of furo[2,3-b]pyridine (B1315467) and furo[2,3-b]dihydropyridine derivatives. acs.org These products are valuable scaffolds in medicinal chemistry and materials science. acs.org While not directly employing this compound, this methodology demonstrates how furan-based precursors can be elaborated into more complex fused heterocyclic systems. The amino group of this compound could be transformed into an enyne-amide, thus providing a pathway to chiral, functionalized furo-pyridines.
A summary of representative functionalized heterocycles accessible from furan-based precursors is provided in the table below.
| Starting Material Type | Reaction Type | Resulting Heterocycle | Potential Application Area |
| Enyne-amide | Ag(I)-catalyzed tandem cycloisomerization/cyclization | Furo[2,3-b]pyridine | Medicinal Chemistry, Materials Science |
| Enyne-amide | Ag(I)-catalyzed tandem cycloisomerization/cyclization | Furo[2,3-b]dihydropyridine | Medicinal Chemistry, Materials Science |
| Furanoid β-ketoester | Intramolecular Oxidative Coupling | Macrocyclic exo-enol ether/cyclic acetals | Natural Product Synthesis, Chemical Biology |
Utility in Macrocycle Synthesis
The synthesis of macrocycles often relies on strategic ring-closing reactions. The functional groups of this compound can be exploited for this purpose. For instance, the lactone can be opened to create a linear precursor with a terminal carboxylic acid and a hydroxyl group. The amino group can be modified to introduce another reactive handle at the other end of a long chain, setting the stage for a macrocyclization event.
A relevant example is the intramolecular oxidative coupling of furanoid β-ketoesters to form macrocyclic systems. nih.gov This method allows for the creation of 18- to 40-membered macrocycles. nih.gov Although this example does not directly involve an aminodihydrofuranone, it showcases a powerful strategy for macrocyclization that could be adapted. The amino group of this compound could be acylated with a furan-containing moiety, and the lactone opened to generate a precursor suitable for such a macrocyclization, leading to chiral, nitrogen-containing macrocycles.
As a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis.bldpharm.comnih.gov
The chirality of this compound makes it a potential candidate for use as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis. bldpharm.comnih.gov
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While direct applications of this compound as a chiral auxiliary are not explicitly detailed in the provided results, its structure is reminiscent of other successful chiral auxiliaries derived from amino alcohols. researchgate.net The amino and hydroxyl functionalities (after lactone opening) could coordinate to a metal center, creating a chiral environment that biases the approach of a reagent to one face of the substrate.
More promising is its potential as a precursor for chiral ligands. Chiral phosphorus ligands, for example, are crucial in many transition-metal-catalyzed asymmetric reactions. nih.gov The amino group of this compound can be readily functionalized with phosphine (B1218219) moieties. The resulting aminophosphine (B1255530) ligand could then be used in a variety of asymmetric transformations, such as hydrogenation, hydroformylation, or cross-coupling reactions. The rigid dihydrofuranone backbone would provide a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselectivity. The development of P-chiral phosphorus ligands based on other heterocyclic scaffolds has led to highly efficient and practical catalysts. nih.gov
Applications in Material Science and Polymer Chemistry (if applicable to non-biological materials)
The unique structural features of this compound also suggest potential applications in the realm of materials science, particularly in the synthesis of chiral polymers.
Chiral Polymer Synthesis
Chiral polymers are of significant interest due to their unique optical properties and their potential applications in chiral separations, asymmetric catalysis, and as advanced materials. The ring-opening polymerization (ROP) of lactones is a common method for producing polyesters. The presence of the amino group on this compound offers a point for initiating or modifying the polymerization process.
For instance, the cationic polymerization of 2,3-dihydrofuran (B140613) has been shown to produce a strong, biorenewable, and degradable thermoplastic, poly(2,3-dihydrofuran). nih.gov While this involves the polymerization of the furan (B31954) ring itself, it highlights the potential of furan-based monomers in polymer chemistry. This compound could potentially be used as a comonomer in such polymerizations to introduce chirality and functionality into the polymer backbone. The resulting chiral polyester (B1180765) would have pendant amino groups that could be further functionalized to tune the material's properties or to attach other molecules of interest.
A summary of relevant polymer synthesis data is presented below.
| Monomer | Polymerization Method | Resulting Polymer | Key Properties |
| 2,3-Dihydrofuran | Cationic Polymerization | Poly(2,3-dihydrofuran) | High tensile strength and toughness, optical clarity, good barrier properties |
Precursors for Advanced Organic Materials
While direct polymerization of this compound is not extensively documented in scientific literature, its primary role as a precursor for advanced organic materials lies in its potential to be converted into γ-aminobutyric acid (GABA). This conversion, achieved through the hydrolysis and ring-opening of the lactam, yields a monomer that is the foundation for Polyamide 4 (PA4), also known as Nylon 4.
Polyamide 4 is a biobased and biodegradable polymer, positioning it as a sustainable alternative to petroleum-derived plastics. utwente.nl The polymerization of GABA, or the direct ring-opening polymerization of the related lactam 2-pyrrolidone, results in PA4, a polymer with distinct properties owing to its high density of amide linkages. utwente.nlresearchgate.net These strong interchain hydrogen bonds give Polyamide 4 a high melting point and significant mechanical strength. nih.gov
The incorporation of a chiral center, originating from a precursor like this compound, is a key strategy in materials science for creating polymers with specialized functions. Although the final polymer in the case of PA4 (poly-GABA) would be achiral, the use of enantiomerically pure starting materials is crucial in many other polymerization processes to control the tacticity and morphology of the resulting polymer chains. This can influence the material's optical properties, thermal behavior, and recognition capabilities, making such polymers suitable for applications in chiral separations, asymmetric catalysis, and advanced optics.
The properties of Polyamide 4 are of significant interest for various high-performance applications. It exhibits superior thermal resistance and mechanical strength compared to more common polyamides like Nylon 6. nih.gov However, its high melting temperature, which can be close to its decomposition temperature, presents challenges for melt processing. researchgate.net Research into creating copolymers, for instance with ε-caprolactam, aims to modify these properties to improve processability while retaining desirable characteristics like biodegradability. researchgate.net
Below is a table summarizing the typical properties of Polyamide 4, the material derived from the ring-opened monomer of this compound.
| Property | Value | Significance |
|---|---|---|
| Melting Temperature (Tm) | 260–265 °C | Indicates high thermal stability, suitable for high-temperature applications. nih.gov |
| Glass Transition Temperature (Tg) | ~81 °C (dry) | Defines the transition from a rigid to a more flexible state. researchgate.net |
| Young's Modulus (Eb) | ~334 GPa (calculated for crystalline region) | Measures the material's stiffness; a high value indicates a rigid material. nih.gov |
| Biodegradability | Biodegradable in activated sludge | An important feature for environmentally friendly material applications. nih.gov |
| Monomer Source | γ-aminobutyric acid (GABA) | Can be derived from biobased sources, enhancing its sustainability profile. utwente.nl |
Compound Reference Table
Emerging Research Directions and Future Outlook for R 4 Aminodihydrofuran 2 3h One Chemistry
Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The development of efficient, stereoselective, and sustainable methods for synthesizing chiral building blocks is a cornerstone of modern organic chemistry. Future efforts in the synthesis of (R)-4-Aminodihydrofuran-2(3H)-one are expected to move beyond classical multi-step routes, embracing catalytic and greener strategies.
Current research on related chiral γ-butyrolactones highlights a trend towards Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids, which can afford chiral lactones with excellent diastereo- and enantioselectivities (up to >20:1 dr and 99% ee). rsc.org Another promising avenue is the copper-catalyzed enantioselective radical oxyfunctionalization of alkenes, which provides rapid access to a variety of chiral lactones. acs.org These methods often proceed under mild conditions and offer a more direct path to the desired enantiomer, reducing waste and improving atom economy.
Future synthetic strategies will likely focus on:
Organocatalysis: Employing small organic molecules as catalysts to induce enantioselectivity, avoiding the cost and toxicity associated with heavy metals.
Biocatalysis: Using enzymes to perform highly selective transformations, often under environmentally benign aqueous conditions.
C-H Activation: Directly converting abundant C-H bonds into C-N or C-O bonds to construct the lactone framework, streamlining the synthetic sequence.
| Methodological Approach | Key Features & Advantages | Representative Catalyst/Reagent | Potential Yield/Selectivity |
| Asymmetric Transfer Hydrogenation | Dynamic kinetic resolution of racemic starting materials; high diastereo- and enantioselectivity. | Ruthenium Complexes | Up to 92% yield, >99% ee |
| Radical Oxyfunctionalization | Access to diverse functionalized lactones; good functional group compatibility. | Copper/Chiral Ligand Complexes | Good yields, high ee |
| Catalytic Asymmetric Michael Addition | Formation of quaternary-tertiary stereocenters; high stereocontrol. | N,N′-dioxide/Nickel(II) Complexes | Good to excellent yields and ee |
Table 1: Comparison of emerging synthetic strategies applicable to chiral γ-butyrolactones.
Exploration of Unprecedented Reactivity and Transformation Pathways
The reactivity of this compound is largely defined by its two primary functional groups: the amine and the lactone. While traditional transformations focus on nucleophilic attack on the lactone carbonyl for ring-opening, future research is set to explore more nuanced and unprecedented reaction pathways.
The aminolytic reactions of related lactones can lead to the formation of substituted pyrrolidinones, opening pathways to different classes of heterocyclic compounds. oregonstate.eduacs.org Furthermore, the development of silver(I)-catalyzed intramolecular cyclization of hydroxy-allenes to form dihydrofuran rings demonstrates the potential for novel ring-forming strategies that could be adapted for this scaffold. beilstein-journals.orgd-nb.info
Future explorations are anticipated in the following areas:
Domino and Cascade Reactions: Designing multi-step transformations that occur in a single pot, triggered by a specific reaction at either the amine or lactone. This could involve an initial N-functionalization followed by an intramolecular rearrangement or cyclization.
Ring-Rearrangement and Expansion: Investigating conditions that could promote the rearrangement of the five-membered lactone into larger or different heterocyclic systems, providing access to novel molecular scaffolds.
Asymmetric Transformations: Utilizing the inherent chirality of the molecule to direct the stereochemical outcome of reactions at other positions on the ring or on substituents attached to the amine.
| Transformation Type | Reagents/Conditions | Potential Product Class |
| Aminolysis/Lactamization | Heating with primary amines | 1-Aryl-3-aminopyrrolidin-2-ones acs.org |
| Michael Addition | C- and O-nucleophiles on α-methylene derivatives | Highly functionalized amino acid derivatives acs.org |
| Ag(I)-Mediated Cyclization | Silver salts on unsaturated precursors | Dihydrofuran scaffolds beilstein-journals.orgd-nb.info |
Table 2: Potential transformation pathways based on reactivity studies of related lactones.
Integration of Advanced Automation and Flow Chemistry in Synthesis
The shift towards more efficient and safer chemical manufacturing has spurred significant interest in advanced automation and continuous flow chemistry. nih.gov These technologies offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely. researchgate.net
While specific flow syntheses for this compound are not yet widely reported, the principles have been successfully applied to the synthesis of other complex molecules, such as 1,4-disubstituted 1,2,3-triazoles and β-lactams. researchgate.netunimi.it The application of flow chemistry could enable:
Improved Reaction Efficiency: Shorter reaction times and higher yields due to superior mixing and temperature control.
Enhanced Safety: The use of small reactor volumes minimizes the risks associated with exothermic reactions or unstable intermediates.
Telescoped Synthesis: Combining multiple synthetic steps into a continuous sequence without the need for intermediate isolation and purification, significantly reducing waste and manual labor.
Automated Optimization: High-throughput screening of reaction conditions to rapidly identify optimal parameters for yield and selectivity.
The development of an automated, continuous flow synthesis would represent a significant leap forward, making this valuable chiral building block more accessible and cost-effective for a wider range of applications.
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work is becoming an indispensable tool in modern chemical research. mdpi.com This synergy allows for a deeper understanding of reaction mechanisms, transition states, and the origins of stereoselectivity.
For the chemistry of this compound, computational studies could provide critical insights into:
Catalyst Design: Modeling the interaction between a substrate and a chiral catalyst to predict the most effective ligand for achieving high enantioselectivity in its synthesis.
Reaction Pathway Elucidation: Calculating the energy profiles of different potential reaction pathways to predict the most likely product or to understand unexpected outcomes. nih.gov
Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and its derivatives, which is crucial for understanding its reactivity and its potential use in fields like materials science.
Spectroscopic Prediction: Simulating NMR, IR, and other spectra to aid in the characterization of new compounds derived from the parent lactone.
By predicting outcomes and rationalizing experimental results, this combined approach can significantly accelerate the discovery and optimization of new reactions and applications for this compound.
Potential in Non-Traditional Chemical Applications and Interdisciplinary Fields (excluding biomedical)
Beyond its established role in medicinal chemistry, the unique structure of this compound makes it an attractive candidate for exploration in materials science and other interdisciplinary fields. The presence of a chiral backbone and a functionalizable amine handle opens possibilities for its use as a monomer or a key structural motif in advanced materials.
Polymer Chemistry: Chiral lactones are valuable monomers for creating stereoregular and degradable polyesters through ring-opening polymerization. researchgate.net The amino group of this compound could serve as a reactive site for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties for applications in chiral separations or as advanced coatings. The development of polymers from chiral lactones is an active area of research. nih.govnih.govresearchgate.net
Materials Science: Furan-containing heterocycles are being explored for use in organic electronic devices, such as organic electroluminescent devices. acs.org this compound could serve as a chiral building block for the synthesis of novel organic semiconductors or liquid crystals, where the defined stereochemistry could influence the material's bulk properties, such as its self-assembly behavior and optoelectronic characteristics.
Organocatalysis: The chiral amine scaffold could be derivatized to create novel organocatalysts. For example, by attaching other functional groups, it could be used to catalyze asymmetric reactions, where its rigid, chiral backbone could effectively control the stereochemical outcome of the transformation.
The exploration of these non-traditional applications will unlock the full potential of this compound, establishing it as a versatile platform molecule in diverse areas of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
